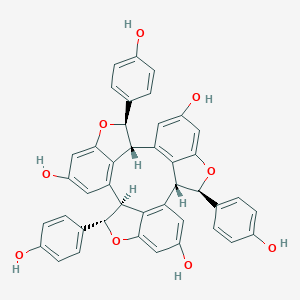

alpha-Viniferin

Description

Propriétés

IUPAC Name |

3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30O9/c43-22-7-1-19(2-8-22)40-37-28-13-25(46)17-32-35(28)39(42(50-32)21-5-11-24(45)12-6-21)30-15-27(48)18-33-36(30)38(29-14-26(47)16-31(49-40)34(29)37)41(51-33)20-3-9-23(44)10-4-20/h1-18,37-48H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTVNHOAKHJJFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H30O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62218-13-7 | |

| Record name | alpha-Viniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030603 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

α-Viniferin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α-viniferin, a resveratrol (B1683913) trimer with significant therapeutic potential. The document details its primary natural sources and outlines the methodologies for its extraction, isolation, and purification. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate experimental workflows.

Natural Sources of α-Viniferin

α-Viniferin is a stilbenoid, a class of naturally occurring phenolic compounds synthesized by plants in response to stress, such as microbial attack or UV radiation.[1] While resveratrol is the most studied stilbenoid, its oligomeric forms, like α-viniferin, are gaining attention for their diverse biological activities.[2]

The primary and most commercially viable source of α-viniferin is the grapevine (Vitis vinifera) . It is found in various parts of the plant, including:

-

Canes and Stems: Grapevine canes, the woody byproduct of annual pruning, are a particularly rich source of α-viniferin and other stilbenoids.[1]

-

Roots: The roots of Vitis vinifera have also been shown to contain significant quantities of stilbenoid oligomers, including α-viniferin.[2]

-

Leaves: While present, the concentration in leaves is generally lower than in the woody parts of the plant.

Beyond Vitis vinifera, α-viniferin has been isolated from other plant species, indicating a broader distribution in the plant kingdom:

-

Caragana sinica (Chinese pea shrub): The roots of this plant, used in traditional medicine, are a known source of (+)-α-viniferin.[3][4]

-

Dipterocarpus littoralis and Dipterocarpus kerrii: These species of evergreen trees, found in Southeast Asia, have been identified as sources of α-viniferin.[5][6][7]

Quantitative Analysis of α-Viniferin in Natural Sources

The concentration of α-viniferin can vary significantly depending on the plant species, cultivar, geographical location, time of harvest, and the specific plant tissue. Quantitative data for α-viniferin is less abundant in the literature compared to its monomer, resveratrol, and the dimer, ε-viniferin. The following table summarizes available data for stilbenoid content, providing context for the potential yield of α-viniferin.

| Plant Source | Plant Part | Compound | Extraction Method | Yield (mg/g dry weight) | Reference |

| Vitis vinifera cv. Pinot Noir | Canes | trans-ε-viniferin | Not specified | 1.30 ± 0.07 | [1] |

| Vitis vinifera cv. Jacquère | Canes | trans-ε-viniferin | Not specified | 1.62 - 6.67 | [8] |

| Vitis vinifera cv. Mondeuse | Canes | trans-ε-viniferin | Not specified | 1.71 - 5.32 | [8] |

| Vitis vinifera | Canes | r-viniferin | Not specified | 0.06 | |

| Dipterocarpus kerrii | Twigs | (+)-α-viniferin | Maceration in acetone | 0.018 (from 178g crude extract) | [7] |

Note: Data for α-viniferin is limited. The table includes data for other viniferin (B1239022) isomers to provide a comparative perspective on stilbenoid content in grapevine canes.

Isolation and Purification of α-Viniferin

The isolation of α-viniferin from its natural sources is a multi-step process involving extraction, fractionation, and purification. The selection of methods depends on the starting material, desired purity, and available instrumentation.

Extraction

The initial step involves extracting the crude mixture of phytochemicals from the plant matrix.

3.1.1. Solvent Extraction

This is the most common method, utilizing organic solvents to solubilize the target compounds.

-

Maceration: Soaking the dried and powdered plant material in a solvent (e.g., methanol (B129727), ethanol, acetone) at room temperature for an extended period.[7][9]

-

Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent but requires heating.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

-

Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction efficiency.

3.1.2. Supercritical Fluid Extraction (SFE)

An environmentally friendly technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.

Fractionation and Purification

The crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for isolating and purifying α-viniferin.

-

Column Chromatography: A fundamental technique using a solid stationary phase (e.g., silica (B1680970) gel, polyamide, Sephadex LH-20) packed in a column. The crude extract is loaded onto the column, and a mobile phase (solvent or solvent mixture) is passed through, separating the compounds based on their affinity for the stationary and mobile phases.[9]

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique widely used for both analytical and preparative-scale purification. Reversed-phase HPLC with a C18 column is commonly employed for separating stilbenoids.[10][11]

-

Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support, minimizing irreversible adsorption and leading to high recovery rates. It is particularly effective for separating isomers.

Experimental Protocols

The following are detailed methodologies for key experiments in the isolation and purification of α-viniferin.

Protocol 1: Extraction of Stilbenoids from Grape Canes

This protocol describes a general procedure for obtaining a crude stilbenoid-rich extract from grapevine canes.

Materials:

-

Dried grapevine canes

-

Grinder or mill

-

Methanol (or 80% ethanol)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Material Preparation: Grind the dried grapevine canes into a fine powder.

-

Extraction:

-

Maceration: Suspend the powdered grape canes in methanol at a solid-to-solvent ratio of 1:10 (w/v). Macerate for 48 hours at room temperature with occasional stirring.

-

Ultrasound-Assisted Extraction (for higher efficiency): Place the suspension in an ultrasonic bath and sonicate for 30-60 minutes.

-

-

Filtration: Filter the mixture through filter paper to separate the plant debris from the liquid extract.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification of α-Viniferin using Column Chromatography and HPLC

This protocol outlines a multi-step purification process for isolating α-viniferin from a crude extract.

Materials:

-

Crude stilbenoid extract

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, acetonitrile (B52724), water)

-

Preparative HPLC system with a C18 column

-

Fractions collector

Procedure:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Pack a glass column with silica gel slurried in n-hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing α-viniferin.

-

Pool the α-viniferin-rich fractions and evaporate the solvent.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Dissolve the partially purified fraction in methanol.

-

Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions. This step helps to remove impurities of different molecular sizes.

-

Monitor fractions as described above and pool the relevant fractions.

-

-

Preparative HPLC (Final Purification):

-

Dissolve the enriched fraction in the mobile phase.

-

Inject the sample onto a preparative reversed-phase C18 HPLC column.

-

Use a gradient elution with a mobile phase consisting of water (A) and acetonitrile or methanol (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape. A typical gradient might be from 20% B to 80% B over 40 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 320 nm).

-

Collect the peak corresponding to α-viniferin.

-

Evaporate the solvent to obtain pure α-viniferin.

-

Confirm the purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

The following diagrams illustrate the key workflows in the isolation of α-viniferin.

Caption: General workflow for the isolation and purification of α-viniferin.

Caption: Detailed workflow for preparative HPLC purification of α-viniferin.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+)-Alpha-viniferin, an anti-inflammatory compound from Caragana chamlagu root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholar.its.ac.id [scholar.its.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. ikm.org.my [ikm.org.my]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis[v1] | Preprints.org [preprints.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis of Alpha-Viniferin in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-viniferin, a trimer of resveratrol (B1683913), is a significant plant phytoalexin with a range of documented pharmacological activities, positioning it as a compound of interest for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, with a primary focus on the well-studied pathways in grapevine (Vitis vinifera). The biosynthesis is a two-stage process commencing with the formation of the monomeric precursor, resveratrol, which is subsequently oligomerized to yield this compound. This document details the enzymatic reactions, regulatory networks, and relevant experimental methodologies, presenting quantitative data and visual pathways to facilitate a deeper understanding for research and development purposes.

The Biosynthetic Pathway of this compound

The synthesis of this compound is not a direct pathway but rather a continuation of the general phenylpropanoid pathway, branching off at the formation of resveratrol.

Stage 1: Biosynthesis of Resveratrol

The formation of the stilbene (B7821643) backbone of resveratrol is catalyzed by the enzyme stilbene synthase (STS) . This enzyme belongs to the type III polyketide synthase superfamily and shares a high degree of sequence homology with chalcone (B49325) synthase (CHS), the key enzyme in flavonoid biosynthesis.[1]

The reaction catalyzed by stilbene synthase involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce trans-resveratrol.[2][3]

Key Substrates and Enzymes:

| Substrate/Enzyme | Role in Pathway |

| L-Phenylalanine | Initial precursor from the shikimate pathway |

| Phenylalanine ammonia-lyase (PAL) | Catalyzes the deamination of L-phenylalanine to cinnamic acid |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid |

| 4-Coumaroyl-CoA ligase (4CL) | Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA |

| Malonyl-CoA | Extender units for the polyketide chain |

| Stilbene Synthase (STS) | Key enzyme catalyzing the formation of trans-resveratrol |

Below is a diagram illustrating the biosynthesis of resveratrol, the precursor to this compound.

Stage 2: Oxidative Oligomerization to this compound

This compound is formed through the oxidative coupling of three resveratrol molecules. This process is catalyzed by oxidative enzymes, with peroxidases and laccases being the primary candidates in plants.[3][4] Specifically, in grapevine, Vitis vinifera peroxidase 4 (VvPRX4) has been shown to be involved in the oligomerization of resveratrol, leading to the formation of trimers.[5][6] The reaction proceeds via the formation of resveratrol phenoxyl radicals, which then couple to form dimers (such as ε-viniferin) and subsequently trimers.

Key Enzymes in Oligomerization:

| Enzyme | Evidence of Involvement |

| Peroxidases (e.g., VvPRX4) | Demonstrated to catalyze resveratrol oligomerization in grapevine cell cultures.[5][6] |

| Laccases | Implicated in resveratrol oligomerization in various plant species.[4] |

The proposed pathway for the formation of this compound from resveratrol is depicted below.

Quantitative Data

Quantitative understanding of the biosynthetic pathway is crucial for metabolic engineering and optimizing production. While comprehensive kinetic data for all enzymes in all relevant species is not fully available, some key parameters have been reported.

Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km | Vmax | Reference |

| Polyphenol Oxidase (PPO) | Vitis vinifera | Resveratrol | 118.35 ± 49.84 µM | 2.18 ± 0.46 µmol·min⁻¹·mg⁻¹ | [7] |

| Peroxidase Isoenzyme B5 | Vitis vinifera (Gamay rouge) | H₂O₂ | - | k₁ = 1.73 µM⁻¹s⁻¹ | [8] |

| Peroxidase Isoenzyme B5 | Vitis vinifera (Gamay rouge) | trans-resveratrol | - | k₃ = 11.9 µM⁻¹s⁻¹ | [8] |

Note: The PPO kinetic data likely represents a competing or catabolic reaction rather than the direct synthesis of this compound. The peroxidase rate constants (k₁ and k₃) refer to the formation of Compound I and its reduction, respectively.

Concentration of Stilbenes in Plant Tissues

The accumulation of this compound and its precursors is highly dependent on the plant species, tissue type, developmental stage, and the presence of biotic or abiotic stressors.

| Plant/Cultivar | Tissue | Condition | trans-Resveratrol (mg/kg DW) | ε-viniferin (mg/kg DW) | This compound | Reference |

| Vitis vinifera 'Fetească Neagră' | Shoots | Stored at lab temp. (70 days) | 2712.86 | - | - | [9][10] |

| Vitis vinifera 'Fetească Neagră' | Shoots | Initial | 1658.22 | - | - | [9][10] |

| Vitis vinifera 'Fetească Neagră' | Tendrils | Initial | 169.92 | - | - | [9][10] |

| Vitis vinifera 'Fetească Neagră' | Leaves | Initial | 43.54 | - | - | [9][10] |

| Vitis vinifera cell culture | Cells | Elicited with cellulase (B1617823) | Up to ~3x higher than piceid | Detected | Detected | [11][12] |

| Vitis amurensis | Leaves, Petioles, Berry skins, Seeds | Autumn, UV-C treated | Detected | Detected | Detected | [13] |

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily through the control of stilbene synthase gene expression. This regulation is a key component of the plant's defense response.

Transcriptional Regulation

The promoters of Stilbene Synthase (STS) genes contain binding sites for several families of transcription factors, most notably MYB and WRKY proteins. In grapevine, a complex regulatory network involving these transcription factors has been identified.[8][14][15]

-

MYB Transcription Factors: VviMYB14 and VviMYB15 are known activators of STS gene expression.[8][14][15]

-

WRKY Transcription Factors: Several WRKY proteins, including VviWRKY03, VviWRKY24, VviWRKY43, and VviWRKY53, have been shown to be involved in the regulation of STS genes, sometimes acting in concert with MYB factors.[8][14] For example, VviWRKY03 acts synergistically with VviMYB14 to activate STS promoters.[8]

-

Repressors: VvMYB30 has been identified as a repressor that competes with the activator VvMYB14 for binding to the STS promoter, providing a mechanism for fine-tuning resveratrol biosynthesis.[6]

The interplay between these transcription factors allows for a nuanced response to various stimuli.

Induction by Elicitors

The synthesis of stilbenes, including the precursors to this compound, is induced by a variety of biotic and abiotic elicitors.[1][16][17]

-

Biotic Elicitors: These include components from fungal cell walls (e.g., from Fusarium oxysporum) and enzymes like cellulase (e.g., from Trichoderma viride), which mimic pathogen attack.[11][12]

-

Abiotic Elicitors:

-

UV Radiation: UV-C and UV-B light are potent inducers of stilbene biosynthesis.[1][12]

-

Jasmonates: Methyl jasmonate (MeJA) and jasmonic acid (JA) are signaling molecules involved in plant defense responses that strongly induce stilbene production.[5][6][11]

-

Mechanical Wounding: Physical damage to plant tissues can trigger the jasmonate signaling pathway and induce stilbene synthesis.[1]

-

Other Stressors: Salinity, drought, and extreme temperatures can also influence stilbene accumulation.[18][19]

-

The perception of these elicitors triggers signaling cascades that lead to the activation of the aforementioned transcription factors and, consequently, the upregulation of the this compound biosynthetic pathway.

Experimental Protocols

Extraction and Quantification of this compound from Plant Material by HPLC-DAD

This protocol provides a general framework for the extraction and analysis of this compound from plant tissues.[20][21][22]

Workflow Diagram:

Detailed Methodology:

-

Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue and grind to a fine powder using a mortar and pestle or a ball mill.

-

-

Extraction:

-

Weigh approximately 100 mg of the dried powder into a microcentrifuge tube.

-

Add 1.5 mL of 80% (v/v) methanol.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the pellet and pool the supernatants.

-

-

Sample Clean-up (Optional but Recommended):

-

Pass the pooled supernatant through a 0.22 µm syringe filter.

-

For cleaner samples, use a C18 Solid Phase Extraction (SPE) cartridge. Condition the cartridge with methanol, then water. Load the sample, wash with water, and elute the stilbenes with methanol.

-

-

HPLC-DAD Analysis:

-

Evaporate the solvent from the extract under a stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.

-

Inject 10-20 µL onto an HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile (B52724) with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would be to increase the percentage of solvent B over 30-40 minutes.

-

Detection: Monitor at the maximum absorbance wavelength for this compound (approximately 320-330 nm).

-

Quantification: Use an external standard curve prepared with a purified this compound standard.

-

In Vitro Assay for Stilbene Synthase Activity

This assay measures the activity of STS in a crude protein extract from plant tissue.[2]

Methodology:

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, containing 10 mM DTT and protease inhibitors).

-

Centrifuge at high speed to pellet cell debris and collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 µM p-coumaroyl-CoA

-

50 µM malonyl-CoA

-

5-20 µg of crude protein extract

-

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.

-

-

Product Extraction and Analysis:

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Evaporate the ethyl acetate to dryness.

-

Reconstitute the residue in a known volume of mobile phase.

-

Analyze by HPLC as described in section 4.1, quantifying the amount of resveratrol produced against a standard curve.

-

Enzyme activity can be expressed as pmol or nmol of resveratrol formed per mg of protein per hour.

-

In Vitro Assay for Peroxidase-Mediated Synthesis of this compound

This protocol is adapted from methods for studying peroxidase-catalyzed oxidation of resveratrol.[8]

Methodology:

-

Enzyme Source:

-

Use a crude protein extract from a plant source known to have high peroxidase activity (e.g., elicited grapevine cell culture) or a commercially available peroxidase (e.g., horseradish peroxidase as a model).

-

-

Enzyme Reaction:

-

In a glass vial, prepare the reaction mixture:

-

50 mM sodium phosphate (B84403) buffer, pH 6.0

-

100 µM trans-resveratrol (dissolved in a small amount of ethanol (B145695) or DMSO)

-

100 µM hydrogen peroxide (H₂O₂)

-

Add the enzyme extract to initiate the reaction.

-

-

Incubate at room temperature with gentle shaking.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of acetonitrile or by acidifying the mixture.

-

-

Product Analysis:

-

Centrifuge the quenched aliquots to pellet any precipitated protein.

-

Analyze the supernatant by HPLC-DAD or LC-MS to identify and quantify the formation of resveratrol oligomers, including this compound.

-

Identification of this compound can be confirmed by comparing its retention time and UV spectrum with a purified standard, and by its mass-to-charge ratio in LC-MS.

-

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the extension of a primary metabolic pathway to produce complex defensive compounds. The process is initiated by the well-characterized synthesis of resveratrol via stilbene synthase, followed by an oxidative oligomerization catalyzed by peroxidases. The entire pathway is under intricate transcriptional control, responding to a variety of environmental cues. A thorough understanding of this biosynthetic route, its regulation, and the associated analytical and enzymatic assays is essential for researchers and professionals aiming to harness the potential of this compound in drug development and other applications. Further research is warranted to fully elucidate the kinetic parameters of all involved enzymes and to map the complete signaling cascades that govern this important biosynthetic pathway.

References

- 1. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Combinatorial Regulation of Stilbene Synthase Genes by WRKY and MYB Transcription Factors in Grapevine (Vitis vinifera L.) | Semantic Scholar [semanticscholar.org]

- 5. Jasmonates elicit different sets of stilbenes in Vitis vinifera cv. Negramaro cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Oxidation of trans-Resveratrol by a Hypodermal Peroxidase Isoenzyme from Gamay rouge Grape (Vitis vinifera) Berries | American Journal of Enology and Viticulture [ajevonline.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effects of White LED Light and UV-C Radiation on Stilbene Biosynthesis and Phytochemicals Accumulation Identified by UHPLC-MS/MS during Peanut (Arachis hypogaea L.) Germination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MYB30 and MYB14 form a repressor–activator module with WRKY8 that controls stilbene biosynthesis in grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dynamic translocation of stilbene synthase VpSTS29 from a Chinese wild Vitis species upon UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Overview of Stress-Induced Resveratrol Synthesis in Grapes: Perspectives for Resveratrol-Enriched Grape Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Grape Composition under Abiotic Constrains: Water Stress and Salinity [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of α-Viniferin

Introduction

α-Viniferin is a complex polyphenolic compound classified as a stilbenoid. It is an oligomer, specifically a trimer, of resveratrol (B1683913), a well-known phytoalexin found in grapes and other plants.[1][2] As a natural product, α-viniferin has garnered significant interest from researchers in the fields of phytochemistry and drug development due to its diverse and potent biological activities, including anti-inflammatory, antioxidant, and acetylcholinesterase inhibitory effects.[3][4][5] This guide provides a detailed examination of the chemical structure and stereochemistry of α-viniferin, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

α-Viniferin is a macrocyclic compound formed from three resveratrol units.[3] These units are linked to form a complex heptacyclic skeleton that incorporates three 2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran moieties.[3] This intricate assembly results in a rigid, three-dimensional structure.

The molecular formula of α-viniferin is C₄₂H₃₀O₉ , and it has a molecular weight of approximately 678.7 g/mol .[3] The systematic IUPAC name for the most common stereoisomer, (+)-α-viniferin, is (2R,3R,10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.1²,⁵.1¹⁰,¹³.0²¹,²⁵.0⁹,²⁷.0¹⁷,²⁶]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol .[3]

Physicochemical Properties

A summary of the key identifiers and computed physicochemical properties of α-viniferin is presented in the table below. This data is crucial for computational modeling, drug design, and understanding the molecule's behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₃₀O₉ | [3] |

| Molecular Weight | 678.7 g/mol | [3] |

| IUPAC Name | (2R,3R,10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.1²,⁵.1¹⁰,¹³.0²¹,²⁵.0⁹,²⁷.0¹⁷,²⁶]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol | [3] |

| CAS Number | 62218-13-7 | [3] |

| InChI Key | KUTVNHOAKHJJFL-ZSIJVUTGSA-N | |

| Canonical SMILES | C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O | |

| Topological Polar Surface Area (TPSA) | 149 Ų | [6] |

| logP | 6.165 | [6] |

| Hydrogen Bond Donors | 6 | [6] |

| Hydrogen Bond Acceptors | 9 | [6] |

| Rotatable Bonds | 3 | [6] |

Stereochemistry

The biological activity of complex molecules like α-viniferin is intrinsically linked to their three-dimensional structure, or stereochemistry. α-Viniferin is a chiral molecule possessing six stereocenters, leading to the possibility of numerous stereoisomers.[6]

Absolute Configuration

The term "absolute configuration" refers to the precise spatial arrangement of atoms at a chiral center.[7] For α-viniferin, the absolute configuration is designated using the Cahn-Ingold-Prelog (CIP) R/S notation. The most commonly isolated and studied form is (+)-α-viniferin, which has the absolute configuration of (2R,3R,10R,11R,18S,19S), as reflected in its IUPAC name.[3] The designation "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.

Relative Configuration

The relative configuration describes the orientation of substituents relative to each other within the molecule. In α-viniferin, the relative stereochemistry of the protons on the dihydrofuran rings is crucial. The stereochemical configuration has been determined primarily through 2D Nuclear Overhauser Effect Spectroscopy (NOESY).[1] NOESY experiments detect protons that are close in space, allowing for the determination of their relative orientations.

For α-viniferin, NOESY spectra show cross-peaks indicating that the protons at the 2- and 3-positions of the dihydrobenzofuran units are trans to each other.[1] This trans configuration is a key stereochemical feature of the molecule.[1]

Experimental Protocols for Structural Elucidation

The determination of the complex structure of α-viniferin requires a combination of modern analytical techniques. The general workflow involves isolation and purification, followed by structural analysis using spectroscopic methods.

Isolation and Purification

α-Viniferin is typically isolated from plant sources such as Vitis vinifera (grapevine) or Caragana chamlagu.[1][4] A general protocol is as follows:

-

Extraction: The plant material (e.g., stem bark, roots) is dried, powdered, and extracted with a solvent like acetone (B3395972) or methanol.[8]

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity to separate compounds based on their solubility.

-

Chromatography: The resulting fractions are further purified using various chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure α-viniferin.

Spectroscopic Analysis

The definitive structure and stereochemistry are determined using a suite of spectroscopic methods:

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as hydroxyl (-OH) and aromatic rings.

-

Ultraviolet-Visible (UV) Spectroscopy: Reveals information about the conjugated π-electron systems within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for elucidating the detailed structure.

-

¹H-NMR and ¹³C-NMR: Used to identify the number and types of hydrogen and carbon atoms and their chemical environments.

-

2D NMR (COSY, HMQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

-

2D NOESY: As mentioned previously, this technique is critical for determining the relative stereochemistry by identifying protons that are spatially close. The appearance of specific cross-peaks between protons confirms their trans or cis relationship.[1]

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the isolation and structural characterization of α-viniferin and a simplified representation of its known inhibitory action.

Caption: Experimental Workflow for α-Viniferin Analysis.

Caption: Inhibitory Action of α-Viniferin.

References

- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C42H30O9 | CID 196402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 62218-13-7 [thegoodscentscompany.com]

- 5. This compound | 62218-13-7 [chemicalbook.com]

- 6. neist.res.in [neist.res.in]

- 7. Absolute configuration - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

α-Viniferin: A Technical Guide to the Resveratrol Trimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Viniferin, a naturally occurring oligostilbene, is a cyclic trimer of resveratrol (B1683913).[1][2] Found in various plants, including grapevines (Vitis vinifera) and Caragana species, it has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][3][4] These activities, which include anti-inflammatory, anticancer, neuroprotective, and anti-angiogenic effects, position α-viniferin as a promising candidate for further investigation in drug discovery and development.[5][6][7][8] This technical guide provides a comprehensive overview of α-viniferin, focusing on its chemical properties, biosynthesis, quantitative biological data, and the molecular mechanisms underlying its effects. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research.

Chemical and Physical Properties

α-Viniferin is a complex polyphenol with a nine-membered macrocyclic structure formed from three resveratrol units.[2] Its chemical formula is C42H30O9, with a molecular weight of 678.7 g/mol .[2] The molecule's structure incorporates three 6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran moieties.[2]

| Property | Value | Reference |

| Molecular Formula | C42H30O9 | [9] |

| Molecular Weight | 678.7 g/mol | [2] |

| IUPAC Name | (2R,3R,10R,11R,18S,19S)-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,7,9(27),13,15,17(26),21,23-nonaene-7,15,23-triol | [2] |

| Synonyms | (+)-α-Viniferin | [2] |

Biosynthesis from Resveratrol

α-Viniferin is biosynthesized from its monomeric precursor, resveratrol. This process is believed to involve an oxidative coupling mechanism.[1] In plants, this oligomerization is a defense response to stressors like microbial infections or UV radiation.[10] The formation of α-viniferin and other viniferins likely proceeds through the generation of phenoxyl radical intermediates from resveratrol, which then undergo coupling reactions.[1]

References

- 1. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-Viniferin | C42H30O9 | CID 196402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-Alpha-viniferin, an anti-inflammatory compound from Caragana chamlagu root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB002497) - FooDB [foodb.ca]

- 5. Anti-inflammatory mechanism of α-viniferin regulates lipopolysaccharide-induced release of proinflammatory mediators in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel role for α-viniferin in suppressing angiogenesis by blocking the VEGFR-2/p70S6K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. α-Viniferin, a dietary phytochemical, inhibits Monoamine oxidase and alleviates Parkinson's disease associated behavioral deficits in a mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of α-Viniferin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of α-viniferin, a complex trimer of resveratrol (B1683913) with significant therapeutic potential. This document outlines the key spectroscopic signatures obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, presented in a structured format for clarity and comparative analysis. Detailed experimental protocols and visual workflows are included to facilitate the replication and verification of these findings in a research and development setting.

Spectroscopic Data of α-Viniferin

The structural elucidation of α-viniferin is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of α-viniferin, providing information on the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for α-Viniferin (Acetone-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-a | 3.97 | d | |

| H-b | 4.61 | d | 6.4 |

| H-c | 4.71 | d | 9.7 |

| H-d | 4.90 | d | 6.4 |

| H-e | 5.95 | d | 9.7 |

| H-f | 5.99 | ||

| H-g | 6.07 | d | |

| H-h | 6.22 | ||

| H-i | 6.23 | ||

| H-j | 6.25 | ||

| H-k | 6.59 | ||

| H-m | 6.72 | ||

| H-n | 6.77 | ||

| H-o | 6.79 | ||

| H-p | 7.03 | ||

| H-q | 7.08 | ||

| H-r | 7.22 |

Data compiled from published research.[1]

Table 2: ¹³C NMR Spectroscopic Data for α-Viniferin

| Carbon Type | Chemical Shift Range (δ, ppm) |

| Methine Aliphatic Carbons | 46.4 - 95.6 |

| Aromatic –CH Groups | 96.9 - 128.66 |

| Quaternary Aromatic Carbons | 118.0 - 161.7 |

In its ¹³C-NMR spectrum, α-viniferin displays a total of forty-two signals, indicative of its complex trimeric structure.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of α-viniferin.

Table 3: Mass Spectrometric Data for α-Viniferin

| Ion | m/z | Ionization Technique |

| [M]⁺ | 678 | Field Desorption (FD-MS) |

| [M+Na]⁺ | 701 | Field Desorption (FD-MS) |

The molecular formula of α-viniferin is C₄₂H₃₀O₉.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is characteristic of the conjugated systems present in α-viniferin.

Table 4: UV-Vis Spectroscopic Data for α-Viniferin

| Solvent | λmax (nm) |

| Not Specified | 285 |

The UV spectrum shows a characteristic absorption maximum at 285 nm, typical for polyphenolic compounds.[1][2]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following sections provide generalized methodologies for the characterization of α-viniferin, based on standard practices for natural product analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity and stereochemistry of α-viniferin.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified α-viniferin in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, Methanol-d₄, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.[1]

-

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling patterns and coupling constants in the ¹H NMR spectrum to deduce proton connectivities.

-

Assign all proton and carbon signals by systematically analyzing the 1D and 2D NMR spectra.

-

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight and elemental formula of α-viniferin and to study its fragmentation pattern for structural confirmation.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of purified α-viniferin (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

The choice of solvent will depend on the ionization technique used.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

Common ionization sources for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). Historically, Field Desorption (FD) and Fast Atom Bombardment (FAB) have also been used.[1]

-

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular ion peak ([M]⁺, [M+H]⁺, [M+Na]⁺, etc.).

-

High-Resolution Mass Spectrometry (HRMS): Obtain high-resolution data to calculate the elemental formula of the molecular ion with high accuracy.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This provides valuable structural information.

-

-

Data Analysis:

-

Analyze the full scan spectrum to identify the molecular ion and any adducts.

-

Use the accurate mass from HRMS to determine the elemental composition using formula calculator software.

-

Interpret the MS/MS fragmentation pattern to confirm the presence of key structural motifs within the α-viniferin molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of α-viniferin, which is characteristic of its chromophoric system.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of α-viniferin in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2-0.8 AU.

-

Prepare a blank solution containing only the solvent.

-

-

Instrumentation:

-

Use a double-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Record the baseline with the blank solution in both the sample and reference cuvettes.

-

Place the sample solution in the sample cuvette and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

The λmax value is a characteristic physical constant for α-viniferin under the specified solvent conditions.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of α-viniferin and its chemical structure.

Caption: General workflow for the spectroscopic characterization of α-viniferin.

Caption: Chemical structure of α-viniferin.

References

Preliminary Biological Activity Screening of α-Viniferin: A Technical Guide

Abstract: α-Viniferin, a resveratrol (B1683913) trimer, is a naturally occurring stilbenoid with a wide spectrum of pharmacological activities.[1][2][3] This compound, isolated from various plant species, has garnered significant interest in the scientific community for its potential therapeutic applications.[1] Preliminary screenings have revealed its potent anti-inflammatory, anticancer, antimicrobial, neuroprotective, and antidiabetic properties.[4][5][6][7] This technical guide provides an in-depth overview of the key biological activities of α-viniferin, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

α-Viniferin demonstrates significant anti-inflammatory effects by modulating key enzymatic and signaling pathways involved in the inflammatory response. Its mechanism of action includes the direct inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two critical enzymes in the production of pro-inflammatory mediators like prostaglandins (B1171923) and nitric oxide (NO).[4] Furthermore, α-viniferin has been shown to suppress the activation of the transcription factor NF-κB and inhibit ERK-mediated STAT-1 activation, leading to the downregulation of inflammatory genes.[5]

Data Presentation: Anti-inflammatory Activity

| Assay/Model | Target/Parameter | Result (IC50 / Effect) | Reference |

| In vitro Enzyme Assay | COX-2 Activity | 4.9 µM | [4] |

| In vitro Enzyme Assay | COX-1 Activity | Very weak inhibition (55.2% of control at 100 µM) | [4] |

| LPS-activated Raw264.7 Macrophages | Nitric Oxide (NO) Production | 2.7 µM | [4] |

| LPS-activated Raw264.7 Macrophages | iNOS Transcript Synthesis | 4.7 µM | [4] |

| Carrageenan-induced Paw Edema (Mice) | In vivo Inflammation | Significant activity at >30 mg/kg (p.o.) or >3 mg/kg (i.v.) | [4] |

Experimental Protocols

1.1. In vitro COX-2 and iNOS Inhibition Assay

-

Cell Line: Murine macrophage cell line Raw264.7.

-

Methodology:

-

Culture Raw264.7 cells in appropriate media.

-

Pre-treat cells with varying concentrations of α-viniferin for 1 hour.

-

Stimulate inflammation by adding lipopolysaccharide (LPS, e.g., 1 µg/mL).

-

For NO/iNOS: After a 24-hour incubation, measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture medium using the Griess reagent. To assess iNOS transcript synthesis, extract RNA after a shorter incubation period (e.g., 6-12 hours) and perform RT-qPCR.[4]

-

For COX-2: Measure the production of prostaglandin (B15479496) E2 (PGE2) in the supernatant using an ELISA kit. To assess COX-2 transcript synthesis, use RT-qPCR. For direct enzyme activity, a cell-free COX activity assay kit can be used with purified enzyme.[4][5]

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of α-viniferin required to inhibit 50% of the NO or PGE2 production.

1.2. In vivo Carrageenan-Induced Paw Edema Assay

-

Animal Model: Mice (e.g., BALB/c).

-

Methodology:

-

Administer α-viniferin to mice either orally (p.o.) or intravenously (i.v.).[4]

-

After a set period (e.g., 60 minutes for p.o.), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized edema.

-

Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

A control group receives the vehicle, and a positive control group may receive a known anti-inflammatory drug (e.g., indomethacin).

-

-

Data Analysis: Calculate the percentage inhibition of edema for the α-viniferin-treated groups compared to the vehicle control group.

Visualization: Anti-inflammatory Signaling Pathway

Caption: α-Viniferin's inhibition of the LPS-induced inflammatory cascade.

Anticancer Activity

α-Viniferin exerts antiproliferative effects against a variety of cancer cell lines through multiple mechanisms. It induces apoptosis (programmed cell death) via both caspase-dependent and caspase-independent pathways.[8][9] This involves the activation of caspase-3, cleavage of PARP, and nuclear translocation of Apoptosis-Inducing Factor (AIF).[8][9] Furthermore, α-viniferin modulates critical cell survival signaling pathways, notably by decreasing the phosphorylation of AKT in the PI3K/Akt pathway and downregulating the expression of SIRT1.[8][9] It has also been reported to arrest the cell cycle in the S-phase in colon cancer cells.[5][8]

Data Presentation: Cytotoxicity of α-Viniferin

| Cell Line | Cancer Type | Incubation Time (h) | Result (IC50 in µM) | Reference |

| NCI-H460 | Non-Small Cell Lung | 24 | ~15 | [10] |

| NCI-H460 | Non-Small Cell Lung | 48 | ~10 | [10] |

| NCI-H460 | Non-Small Cell Lung | 72 | <10 | [10] |

| HOS | Osteosarcoma | 72 | ~20 | [10] |

| A549 | Non-Small Cell Lung | 72 | >50 | [10] |

| U2OS | Osteosarcoma | 72 | >50 | [10] |

| K562 | Chronic Myelogenous Leukemia | Not Specified | Dose-dependent inhibition | [5] |

| HCT-116, HT-29, Caco-2 | Colon Cancer | Not Specified | S-phase cell cycle block | [5][8] |

Experimental Protocols

2.1. Cell Viability (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of α-viniferin concentrations for specified durations (e.g., 24, 48, 72 hours).[10]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

2.2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Methodology:

-

Treat cells with α-viniferin as described above.

-

Harvest the cells (including floating cells) and wash them with cold PBS.[10]

-

Resuspend the cells in 1X Binding Buffer.[10]

-

Add Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).[10]

-

Incubate in the dark for 15 minutes at room temperature.[10]

-

Analyze the stained cells immediately using a flow cytometer.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualization: Anticancer Signaling Pathway

Caption: α-Viniferin induces apoptosis via inhibition of Akt and SIRT1.

Antimicrobial and Other Biological Activities

α-Viniferin has demonstrated notable antimicrobial, particularly antibacterial, efficacy. It is especially potent against several Staphylococcus species, including methicillin-resistant strains, highlighting its potential as a topical agent.[1][11] Additionally, preliminary screenings have identified antidiabetic, neuroprotective, and antioxidant activities.

Data Presentation: Antimicrobial and Enzyme Inhibitory Activity

| Activity | Organism / Enzyme | Assay | Result (MIC / IC50) | Reference |

| Antibacterial | S. aureus (MSSA, MRSA) | Broth Microdilution | 7.8 µg/mL | [1] |

| Antibacterial | S. epidermidis (MRSE) | Broth Microdilution | 7.8 µg/mL | [1] |

| Antidiabetic | α-Glucosidase | Enzyme Inhibition | 256.17 µg/mL | [7] |

| Antidiabetic | α-Amylase | Enzyme Inhibition | 212.79 µg/mL | [7] |

| Antiplasmodial | P. falciparum 3D7 | In vitro culture | 2.76 µg/mL | [7] |

| Neuroprotective | Monoamine Oxidase (MAO) | Enzyme Inhibition | Potent Inhibition | [6] |

| Anti-melanogenic | Mushroom Tyrosinase | Enzyme Inhibition | Moderate Inhibition | [12][13] |

Experimental Protocols

3.1. Minimum Inhibitory Concentration (MIC) Assay

-

Principle: Determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Methodology:

-

Prepare a two-fold serial dilution of α-viniferin in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus at ~5 x 10^5 CFU/mL).

-

Include positive (bacteria, no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine the MIC by visual inspection as the lowest concentration of α-viniferin in which there is no visible turbidity.

-

3.2. α-Glucosidase and α-Amylase Inhibition Assays

-

Principle: Measures the ability of a compound to inhibit enzymes involved in carbohydrate digestion.

-

Methodology:

-

α-Glucosidase: Mix the enzyme solution with various concentrations of α-viniferin in a 96-well plate.[7] Initiate the reaction by adding the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

α-Amylase: Mix the enzyme solution with α-viniferin and a starch solution.[7] After incubation, stop the reaction and measure the amount of reducing sugars produced (e.g., using the dinitrosalicylic acid method) or the remaining starch (e.g., using an iodine-based method).

-

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

3.3. Mushroom Tyrosinase Inhibition Assay

-

Principle: Measures the inhibition of the enzyme that catalyzes the rate-limiting step in melanin (B1238610) synthesis.

-

Methodology:

-

In a 96-well plate, combine a buffer solution, mushroom tyrosinase enzyme, and various concentrations of α-viniferin.

-

Initiate the reaction by adding the substrate, L-DOPA or L-tyrosine.

-

Monitor the formation of dopachrome (B613829) by measuring the increase in absorbance at ~475 nm over time using a microplate reader.[14]

-

Kojic acid is often used as a positive control.[15]

-

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Visualization: General Experimental Workflow

Caption: A generalized workflow for the biological screening of α-viniferin.

References

- 1. A Clinical Trial to Evaluate the Efficacy of α-Viniferin in Staphylococcus aureus – Specific Decolonization without Depleting the Normal Microbiota of Nares - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect of the oligomeric stilbene alpha-Viniferin and its mode of the action through inhibition of cyclooxygenase-2 and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy | MDPI [mdpi.com]

- 6. α-Viniferin, a dietary phytochemical, inhibits Monoamine oxidase and alleviates Parkinson's disease associated behavioral deficits in a mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A Clinical Trial to Evaluate the Efficacy of α-Viniferin in Staphylococcus aureus - Specific Decolonization without Depleting the Normal Microbiota of Nares - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Mechanisms of Action of α-Viniferin: A Technical Guide

Abstract: α-Viniferin, a trimeric resveratrol (B1683913) oligostilbene found in various plants, has emerged as a compound of significant interest for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the in vitro mechanisms of action of α-viniferin, focusing on its anti-inflammatory, anticancer, antidiabetic, and anti-melanogenic properties. We consolidate quantitative data from multiple studies, detail the experimental protocols used to elucidate these mechanisms, and provide visual representations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of α-viniferin's molecular interactions and therapeutic potential.

Anti-Inflammatory Mechanisms

α-Viniferin demonstrates potent anti-inflammatory effects in vitro by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[1][4]

Inhibition of Pro-inflammatory Mediators

In microglial and macrophage cell lines, α-viniferin effectively suppresses the inflammatory response triggered by lipopolysaccharide (LPS). Treatment with α-viniferin leads to a dose-dependent decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1][5] This is achieved by downregulating the expression of the genes encoding inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the key enzymes responsible for the synthesis of these mediators.[1][5]

Modulation of Key Signaling Pathways

The anti-inflammatory action of α-viniferin is biphasic and involves the regulation of distinct signaling cascades:

-

Early-Stage Inflammation (NF-κB Pathway): α-Viniferin suppresses the activity of nuclear factor kappa B (NF-κB) by inhibiting its activation through the dephosphorylation of Akt/PI3K.[1] Since NF-κB is a crucial transcription factor for iNOS and COX-2, its inhibition is a primary mechanism for α-viniferin's early-stage anti-inflammatory effects.[1]

-

Late-Stage Inflammation (Nrf2/HO-1 Pathway): In the later stages of the inflammatory response, α-viniferin stimulates the nuclear factor erythroid 2-related factor (Nrf2)-mediated heme oxygenase-1 (HO-1) signaling pathway.[1] This pathway contributes to the resolution of inflammation and the suppression of NO and PGE2 production.[1]

-

STAT-1 Pathway: In interferon-gamma (IFN-γ)-stimulated macrophages, α-viniferin has been shown to inhibit ERK-mediated STAT-1 activation, which in turn downregulates STAT-1-inducible inflammatory genes.[2]

Quantitative Data on Anti-inflammatory Activity

| Target/Assay | Cell Line | IC50 Value | Reference |

| COX-2 Activity | Murine Macrophages | 4.9 µM | [5] |

| iNOS Transcript Synthesis | Murine Macrophages (Raw264.7) | 4.7 µM | [5] |

| Nitric Oxide (NO) Production | Murine Macrophages (Raw264.7) | 2.7 µM | [5] |

| COX-1 Activity | Murine Macrophages | Very weak inhibition at 100 µM | [5] |

Experimental Protocols

-

Nitric Oxide (NO) Assay:

-

Cell Culture: BV2 microglial cells or Raw264.7 macrophages are plated in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of α-viniferin for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS, typically 1 µg/mL).

-

Incubation: Cells are incubated for 24 hours.

-

Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[1][5]

-

Analysis: A standard curve using sodium nitrite is generated to calculate the nitrite concentration.

-

-

Western Blot Analysis for Protein Expression (e.g., iNOS, COX-2, p-Akt):

-

Cell Lysis: After treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-Akt, anti-Akt, anti-β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[1][6]

-

Anticancer Mechanisms

α-Viniferin exerts its anticancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of angiogenesis.[2][7]

Induction of Apoptosis

α-Viniferin triggers apoptosis in various cancer cell lines through both caspase-dependent and -independent pathways.

-

Caspase-Dependent Pathway: In non-small cell lung cancer (NSCLC) cells (NCI-H460), α-viniferin treatment leads to the cleavage and activation of caspase-3 and the subsequent cleavage of its substrate, poly(ADP-ribose) polymerase (PARP).[6][7] This cascade is initiated, in part, by the downregulation of Sirtuin 1 (SIRT1), a protein deacetylase that is often overexpressed in cancer cells.[6][8] Inhibition of SIRT1 and the phosphorylation of AKT are key events in this pathway.[6]

-

Caspase-Independent Pathway: α-Viniferin also induces apoptosis through a caspase-independent mechanism involving the mitochondrial release of Apoptosis-Inducing Factor (AIF).[6][7] Once in the cytoplasm, AIF translocates to the nucleus, where it causes chromatin condensation and large-scale DNA fragmentation.[6]

-

Autophagic Apoptosis: In castration-resistant prostate cancer (CRPC) cells (DU145, PC-3), α-viniferin induces autophagic apoptosis.[9] This process is mediated by the activation of AMP-activated protein kinase (AMPK) and the inhibition of the glucocorticoid receptor (GR) signaling pathway.[9]

Cell Cycle Arrest

α-Viniferin can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

-

S-Phase Arrest: In colon cancer cell lines such as HCT-116, HT-29, and Caco-2, α-viniferin has been reported to block the cell cycle in the S-phase, preventing DNA replication.[2][7]

-

G1-Phase Arrest: In SK-MEL-28 melanoma cells, (+)-α-viniferin arrests the cell cycle in the G1 phase.[2]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. α-Viniferin exhibits anti-angiogenic properties by targeting endothelial cells.

-

Inhibition of Endothelial Cell Functions: In human umbilical vein endothelial cells (HUVECs), α-viniferin inhibits mitogen-induced proliferation, adhesion, migration, and invasion.[2][10]

-

VEGFR-2/p70S6K Signaling Pathway: The primary mechanism for its anti-angiogenic activity is the inactivation of the vascular endothelial growth factor receptor-2 (VEGFR-2)/p70 ribosomal S6 kinase (p70S6K) signaling pathway.[2][10] This leads to the downregulation of cell-cycle-related proteins and matrix metalloproteinase-2 (MMP-2), which is essential for the degradation of the extracellular matrix during cell invasion.[2][10]

Quantitative Data on Anticancer Activity

| Cell Line | Cancer Type | Effect | Concentration/IC50 | Reference |

| NCI-H460 | Non-Small Cell Lung | Induction of Apoptosis | 22.3% apoptosis at 20 µM | [6] |

| NCI-H460 | Non-Small Cell Lung | Inhibition of Cell Viability | More effective than ε-viniferin | [6] |

| HCT-116, HT-29, Caco-2 | Colon Cancer | S-Phase Cell Cycle Block | Not specified | [2] |

| K562 | Chronic Myelogenous Leukemia | Inhibition of Proliferation | Dose- and time-dependent | [2] |

| LNCaP, DU145, PC-3 | Prostate Cancer | Inhibition of Proliferation | Dose- and time-dependent | [2][9] |

| HOS | Osteosarcoma | Higher antiproliferative effect than ε-viniferin | Not specified | [11] |

Experimental Protocols

-

Cell Viability (MTT) Assay:

-

Plating: Cancer cells are seeded in 96-well plates and incubated to allow attachment.

-

Treatment: Cells are treated with various concentrations of α-viniferin for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO).

-

Measurement: The absorbance is measured at approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.[6]

-

-

Apoptosis (Annexin V/7-AAD) Assay:

-

Cell Culture and Treatment: Cells are treated with α-viniferin as described above.

-

Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and 7-amino-actinomycin D (7-AAD) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and 7-AAD-negative; early apoptotic cells are Annexin V-positive and 7-AAD-negative; late apoptotic/necrotic cells are positive for both stains.[6]

-

Other Key Bioactivities

Antidiabetic Effects

α-Viniferin shows potential as an antidiabetic agent by inhibiting key enzymes involved in carbohydrate digestion.

-

Inhibition of α-glucosidase and α-amylase: These enzymes, located in the small intestine, are responsible for breaking down complex carbohydrates into absorbable monosaccharides. α-Viniferin inhibits the activity of both α-glucosidase and α-amylase, which can help to lower postprandial blood glucose levels.[12][13]

| Enzyme | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| α-glucosidase | 256.17 | ~379 | [12] |

| α-amylase | 212.79 | ~315 | [12] |

-

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Reaction Mixture: A reaction mixture is prepared containing sodium phosphate (B84403) buffer (pH 6.9), α-glucosidase enzyme solution from rat intestine, and various concentrations of α-viniferin.[12] Acarbose is typically used as a positive control.

-

Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.

-

Substrate Addition: The reaction is initiated by adding the substrate, sucrose (B13894) or p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period.

-

Termination and Measurement: The reaction is stopped (e.g., by adding sodium carbonate if using pNPG), and the absorbance of the resulting product (e.g., p-nitrophenol) is measured spectrophotometrically at 405-410 nm.

-

Calculation: The percentage of inhibition is calculated relative to the control without an inhibitor. The IC50 value is determined from the dose-response curve.

-

Anti-Melanogenic Effects

α-Viniferin can reduce hyperpigmentation by interfering with the melanin (B1238610) synthesis pathway.

-

Mechanism of Action: In melanocytes stimulated by α-melanocyte-stimulating hormone (α-MSH) or other cAMP-elevating agents, α-viniferin accelerates the inactivation of Protein Kinase A (PKA).[14][15] This prevents the PKA-mediated phosphorylation of the cAMP-responsive element-binding protein (CREB).[15] Consequently, the expression of the master regulator of melanogenesis, microphthalmia-associated transcription factor (MITF-M), and its downstream target, tyrosinase (Tyro), is downregulated, leading to decreased melanin production.[14][15]

References

- 1. Anti-inflammatory mechanism of α-viniferin regulates lipopolysaccharide-induced release of proinflammatory mediators in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemistry, Biosynthesis and Pharmacology of Viniferin: Potential Resveratrol-Derived Molecules for New Drug Discovery, Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-Alpha-viniferin, an anti-inflammatory compound from Caragana chamlagu root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of the oligomeric stilbene alpha-Viniferin and its mode of the action through inhibition of cyclooxygenase-2 and inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Viniferin-Induced Apoptosis through Downregulation of SIRT1 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. α-Viniferin activates autophagic apoptosis and cell death by reducing glucocorticoid receptor expression in castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel role for α-viniferin in suppressing angiogenesis by blocking the VEGFR-2/p70S6K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ε-Viniferin and α-viniferin alone or in combination induced apoptosis and necrosis in osteosarcoma and non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α-VINIFERIN as a potential antidiabetic and antiplasmodial extracted from Dipterocarpus littoralis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. α-Viniferin Improves Facial Hyperpigmentation via Accelerating Feedback Termination of cAMP/PKA-Signaled Phosphorylation Circuit in Facultative Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

antioxidant and free radical scavenging activity of α-viniferin

An In-depth Technical Guide on the Antioxidant and Free Radical Scavenging Activity of α-Viniferin

Introduction

α-Viniferin, a trimeric stilbene (B7821643) derived from resveratrol, is a phenolic compound found in various plant species, including grapevines (Vitis vinifera) and the stem bark of Dipterocarpus littoralis.[1][2] As an oligostilbene, its complex structure, featuring multiple phenolic hydroxyl groups, confers significant biological activities. This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging properties of α-viniferin, presenting quantitative data, detailed experimental protocols, and an exploration of its underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals investigating natural compounds for therapeutic applications.

Quantitative Antioxidant Activity